6-nitro-1-palmitoylindoline
Description
The Indoline (B122111) Core: Fundamental Structural Elements and Chemical Significance
The indoline core is a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, formally known as 2,3-dihydro-1H-indole. ontosight.ai This architecture imparts a combination of aromaticity from the benzene ring and the characteristics of a secondary amine within a saturated five-membered ring. The lone pair of electrons on the nitrogen atom is not part of the aromatic system, unlike in its parent compound, indole (B1671886), which makes indoline and its derivatives more basic. acs.org
The significance of the indoline scaffold is underscored by its presence in a multitude of natural products, particularly alkaloids, and synthetic pharmaceuticals. ontosight.airesearchgate.net The rigid, three-dimensional structure of the indoline nucleus provides a well-defined framework for the spatial orientation of functional groups, which is crucial for specific interactions with biological targets such as enzymes and receptors. researchgate.net
Strategic Functionalization of Indoline Scaffolds in Modern Organic Synthesis
The versatility of the indoline scaffold lies in its susceptibility to a wide range of chemical transformations, allowing for the strategic introduction of various functional groups at different positions of the bicyclic system. Modern organic synthesis has witnessed the development of a plethora of methods for the functionalization of indolines, including N-acylation, N-alkylation, and electrophilic aromatic substitution on the benzene ring. researchgate.netthieme-connect.com
The nitrogen atom of the indoline ring can be readily acylated or alkylated to introduce a variety of substituents, which can modulate the compound's physical, chemical, and biological properties. researchgate.net Furthermore, the benzene portion of the indoline molecule can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is influenced by the directing effects of the fused amino-ring and any existing substituents on the nitrogen atom. sci-hub.se For instance, N-acylation can influence the regioselectivity of subsequent electrophilic aromatic substitutions. sci-hub.se
Positioning 6-nitro-1-palmitoylindoline within Advanced Indoline Chemistry Research
The compound 6-nitro-1-palmitoylindoline represents a specific example of a strategically functionalized indoline derivative. Its structure incorporates three key features: the core indoline scaffold, a nitro group at the 6-position of the benzene ring, and a palmitoyl (B13399708) group attached to the nitrogen atom.
The introduction of a nitro group, an electron-withdrawing moiety, at the 6-position significantly alters the electronic properties of the indoline ring system. ontosight.ai This can influence its reactivity in further chemical transformations and is a common feature in compounds with potential pharmacological activity. ontosight.airsc.org The N-palmitoyl group, a long-chain fatty acyl group, introduces a significant lipophilic character to the molecule. This modification can have a profound impact on the compound's solubility, membrane permeability, and potential interactions with biological systems.
While specific research focused solely on 6-nitro-1-palmitoylindoline is not widely documented in publicly available literature, its synthesis and properties can be inferred from the extensive body of knowledge on indoline chemistry. The construction of this molecule would likely involve a two-step synthetic sequence: the nitration of indoline followed by the N-acylation with palmitoyl chloride, or the N-acylation of indoline followed by nitration. The regioselectivity of the nitration step is a critical consideration in its synthesis. sci-hub.se
The study of such a molecule contributes to the broader understanding of how the combination of different functional groups on the indoline scaffold can fine-tune its chemical and physical properties. This knowledge is valuable for the rational design of novel indoline derivatives with tailored characteristics for various applications, from materials science to medicinal chemistry.
Properties
IUPAC Name |
1-(6-nitro-2,3-dihydroindol-1-yl)hexadecan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(27)25-19-18-21-16-17-22(26(28)29)20-23(21)25/h16-17,20H,2-15,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDYQCDFXRMBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Nitro 1 Palmitoylindoline
Approaches to Regioselective Nitro-Functionalization at the C-6 Position of Indolines
The aromatic benzene (B151609) ring of the indoline (B122111) system is susceptible to electrophilic substitution. However, controlling the position of this substitution, particularly directing it to the C-6 position, is a significant synthetic hurdle. The inherent electronic properties of the indoline nucleus, influenced by the nitrogen atom and any substituents thereon, dictate the preferred sites of reaction.
Direct nitration of an indoline precursor is the most straightforward approach to introducing the nitro group. The regiochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of any protecting group on the indoline nitrogen.
Electrophilic aromatic substitution on the indoline ring typically favors the C-5 position, which is para to the nitrogen atom. Indeed, several methods report the selective C-5 nitration of N-protected indolines using reagents like ferric nitrate (B79036) or copper nitrate. tandfonline.comsci-hub.se Achieving C-6 nitration requires overcoming this natural preference.
A successful strategy for C-6 nitration involves modifying the electronic properties of the indoline ring system through strongly deactivating N-protecting groups. For instance, in a study on a related indole-containing compound, Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester, nitration using nitric acid in trifluoroacetic acid (TFA) at 0 °C resulted in the formation of the 6-nitro derivative in 69% yield. nih.gov The regioselectivity is attributed to the highly reactive nitronium ion generated in the strongly acidic TFA medium, which preferentially attacks the less sterically hindered and less deactivated C-6 position of the electron-deficient aromatic ring. nih.gov In contrast, using a less acidic solvent like acetic anhydride (B1165640) directs the nitration to the C-2 position of the pyrrole (B145914) ring. nih.gov This demonstrates the critical role of the reaction medium in controlling regioselectivity.
| N-Protected Indoline/Indole (B1671886) | Nitrating Agent/Conditions | Major Product | Reference |
|---|---|---|---|
| N-Acetyl Indoline | Cu(NO₃)₂·3H₂O, K₂S₂O₈, TFA, DCE, 80 °C | 5-Nitro-1-acetylindoline | sci-hub.se |
| N-Protected Indolines | Fe(NO₃)₃·9H₂O, Ac₂O, 25 °C | C5-Nitroindolines | tandfonline.com |
| Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester | HNO₃ in Trifluoroacetic Acid, 0 °C | 6-Nitro derivative | nih.gov |
| Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester | HNO₃ in Acetic Anhydride, 0 °C | 2-Nitro derivative | nih.gov |
When direct nitration proves unselective, indirect strategies offer an alternative. These methods involve placing a different functional group at the C-6 position that can later be converted into a nitro group.
One potential strategy is the transition-metal-catalyzed C-H borylation of the indoline core. Iridium-catalyzed borylation has been shown to be highly regioselective for the C-6 position of certain indole substrates. thieme-connect.com The resulting C-6 borylated indoline could then, in principle, undergo a subsequent nitration reaction where the boronic acid or ester is replaced by a nitro group.
Another indirect approach involves the installation of a directing group that facilitates electrophilic attack at the C-6 position. While many directing groups guide functionalization to other positions, specialized groups have been developed for C-6 functionalization, such as arylation using a N-P(O)tBu₂ directing group. thieme-connect.com A similar principle could be applied to nitration. These multi-step sequences, while longer, can provide access to the desired regioisomer when direct methods fail.
The substituent on the indoline nitrogen plays a paramount role in directing the position of electrophilic nitration. The choice of this group can deactivate or activate the ring system and sterically hinder certain positions, thereby controlling the regiochemical outcome.
Common N-acyl protecting groups, such as N-acetyl, N-pivaloyl, and N-benzoyl, as well as N-sulfonyl groups like N-tosyl, consistently direct nitration to the C-5 position in indoline systems. sci-hub.se This is due to their electronic nature and the steric hindrance they impose around the C-7 position.
In contrast, strongly electron-withdrawing protecting groups are essential for achieving C-6 nitration. The N-trifluoroacetyl group, for example, deactivates the entire indole nucleus, making the benzene ring the site of reaction and allowing the inherent electronic and steric factors to favor the C-6 position under specific acidic conditions. nih.gov Similarly, the nitration of N-phenylsulfonylindole shows temperature-dependent regioselectivity, with the formation of the 6-nitroindole (B147325) product increasing at higher temperatures, suggesting a subtle interplay of kinetic and thermodynamic control. nih.gov
| N-Protecting Group on Indoline | Observed Nitration Position | Reference |
|---|---|---|
| N-Acetyl | C-5 | sci-hub.se |
| N-Pivaloyl | C-5 | sci-hub.se |
| N-Benzoyl | C-5 | sci-hub.se |
| N-Mesyl | C-5 | sci-hub.se |
| N-Tosyl | C-5 | sci-hub.se |
| N-Trifluoroacetyl (on indole) | C-6 (in TFA) | nih.gov |
| N-Phenylsulfonyl (on indole) | C-6 (favored at higher temp.) | nih.gov |
N-Acylation Techniques for Introducing the Palmitoyl (B13399708) Moiety onto the Indoline Nitrogen
Following the successful nitration to form 6-nitroindoline (B33760), the final step is the attachment of the palmitoyl group. This involves the formation of a stable amide bond at the N-1 position. The presence of the electron-withdrawing nitro group on the benzene ring can influence the nucleophilicity of the indoline nitrogen, but N-acylation is generally a feasible transformation.
Traditional N-acylation methods are well-suited for introducing long-chain fatty acids like palmitic acid onto an amine. The most common and robust approach involves reacting the amine (6-nitroindoline) with an activated form of the carboxylic acid. csic.es
Acyl Halide Method: The reaction between 6-nitroindoline and palmitoyl chloride, a commercially available and highly reactive acyl halide, is a standard procedure. sigmaaldrich.com The reaction is typically carried out in an inert solvent in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrogen chloride byproduct. The Schotten-Baumann condition, using an aqueous base like sodium hydroxide, is another classic variant. tandfonline.com
Carboxylic Acid Coupling Method: To avoid the use of moisture-sensitive acyl chlorides, direct coupling of palmitic acid with 6-nitroindoline can be achieved using a coupling agent. Dicyclohexylcarbodiimide (DCC) is a widely used reagent for this purpose, often in combination with a catalyst like 4-(dimethylamino)pyridine (DMAP), which accelerates the reaction. thieme-connect.de This method was proven effective for the N-acylation of various 5-substituted indoles with carboxylic acids, affording high yields under mild, room-temperature conditions. thieme-connect.de
| Method | Acylating Agent | Key Reagents/Catalysts | General Conditions |
|---|---|---|---|
| Acyl Halide | Palmitoyl Chloride | Tertiary Amine (e.g., Pyridine, Et₃N) or NaOH | Inert solvent, often at 0 °C to room temperature |
| DCC Coupling | Palmitic Acid | DCC, DMAP | Inert solvent (e.g., CH₂Cl₂), room temperature |
In line with the principles of green chemistry, which advocate for minimizing waste and avoiding hazardous substances, several modern protocols for N-acylation have been developed. humanjournals.comjmchemsci.com These methods are readily applicable to the N-palmitoylation of 6-nitroindoline.
Solvent-Free and Catalytic Acylation: Reactions can be performed under solvent-free conditions, significantly reducing organic waste. jmchemsci.com Elemental iodine has emerged as a remarkably efficient and inexpensive catalyst for the N-acylation of primary and secondary amines with acyl chlorides. tandfonline.com The reactions proceed rapidly at room temperature in the absence of any solvent, making it an environmentally benign option. tandfonline.comresearchgate.net Other catalytic systems for solvent-free acylation include zinc oxide and various metal triflates. jmchemsci.comorientjchem.org Microwave irradiation is another green technique used to accelerate these reactions, often leading to higher yields in shorter times. jmchemsci.com
Biocatalysis: Enzymatic methods represent a pinnacle of green chemistry. Lipases, such as immobilized Candida antarctica Lipase B (CALB), can catalyze the direct condensation of a fatty acid with an amine in an organic solvent. researchgate.net This approach has been successfully employed for the synthesis of N-acylethanolamines and offers high selectivity under mild conditions. researchgate.net
Alternative Acyl Sources: Thioesters can be used as stable and functional group-tolerant acylating agents for the chemoselective N-acylation of indoles. nih.gov This method typically requires a base, such as cesium carbonate, and heating in a solvent like xylene. nih.gov
| Green Approach | Acyl Source | Catalyst/Conditions | Key Advantages |
|---|---|---|---|
| Solvent-Free Catalysis | Palmitoyl Chloride | Iodine (catalytic) | Environmentally benign, no solvent, room temp. tandfonline.com |
| Biocatalysis | Palmitic Acid | Immobilized Lipase (e.g., CALB) | High selectivity, mild conditions, biodegradable catalyst. researchgate.net |
| Microwave-Assisted | Palmitoyl Chloride / Acetic Anhydride | Various catalysts (e.g., Zinc Acetate) | Rapid reaction times, high efficiency. humanjournals.com |
| Alternative Acyl Source | Thioesters | Cs₂CO₃, heat | Use of stable acyl source, good functional group tolerance. nih.gov |
Optimization of Reaction Conditions for Efficient N-Palmitoylindoline Formation
The formation of the amide bond between the indoline nitrogen and a palmitoyl group, known as N-palmitoylation, is a critical step in the synthesis of 6-nitro-1-palmitoylindoline. The efficiency of this N-acylation reaction is highly dependent on the chosen acylating agent, solvent, temperature, and the potential use of catalysts or additives.
Standard acylating agents for such transformations include palmitoyl chloride, palmitic anhydride, or palmitic acid activated with a coupling agent. The reactivity of the indoline nitrogen is a key factor; electron-withdrawing groups on the aromatic ring, such as the nitro group at the 6-position, can decrease the nucleophilicity of the nitrogen, potentially requiring more forcing reaction conditions.
To enhance the efficiency of N-acylation, especially for less reactive indolines, various optimization strategies can be employed. The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is typically required to neutralize the hydrogen chloride byproduct when using palmitoyl chloride. The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) being common.
For challenging acylations, the use of additives can be beneficial. For instance, studies on the kinetic resolution of indolines through N-acylation have shown that the addition of lithium bromide (LiBr) in conjunction with 18-crown-6 (B118740) can enhance selectivity, a principle that could be adapted to improve yield in a non-chiral synthesis. nih.gov
Table 1: Potential Conditions for N-Palmitoylation of 6-Nitroindoline
| Parameter | Condition | Rationale |
|---|---|---|
| Acylating Agent | Palmitoyl chloride | High reactivity. |
| Palmitic anhydride | Milder alternative to the acid chloride. | |
| Palmitic acid + coupling agent (e.g., DCC, EDC) | Avoids the formation of HCl. | |
| Base | Triethylamine, DIPEA | Neutralizes HCl byproduct. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Common aprotic solvents for acylation. |
| Additive | 4-Dimethylaminopyridine (DMAP) | Catalyzes the acylation reaction. |
Convergent and Sequential Synthetic Routes to 6-Nitro-1-palmitoylindoline
Stepwise Functionalization: Order of Nitro Group Introduction and N-Palmitoylation
A sequential, or linear, synthetic route is often more practical and involves the stepwise modification of a pre-formed indoline core. In this scenario, the key decision is the order of the nitration and N-palmitoylation steps.
Route A: Nitration followed by N-Palmitoylation: This would involve the nitration of indoline to produce 6-nitroindoline, followed by N-palmitoylation. The nitration of indoline typically yields a mixture of isomers, with the 6-nitro isomer being a significant product. Subsequent acylation of the secondary amine would furnish the final product. Research has shown the feasibility of acylating nitro-substituted indolines. For example, 5-nitroindoline (B147364) has been successfully acylated with various acyl chlorides. nih.govacs.org
Route B: N-Palmitoylation followed by Nitration: This route would begin with the N-palmitoylation of indoline to form 1-palmitoylindoline. This would be followed by the nitration of the aromatic ring. The presence of the electron-withdrawing palmitoyl group on the nitrogen would act as a deactivating group, potentially influencing the regioselectivity of the nitration reaction.
The choice between these two sequences would depend on the yields and selectivities of each step, as well as the ease of purification of the intermediates.
Cascade and One-Pot Reactions for Streamlined Indoline Derivatization
Modern synthetic chemistry increasingly focuses on streamlining reaction sequences through cascade or one-pot reactions. While a specific cascade reaction for the synthesis of 6-nitro-1-palmitoylindoline is not documented, the principles of cascade reactions could be applied. For example, a multi-component reaction involving a suitable aniline (B41778) precursor, a source of the two-carbon unit for the indoline ring, and a palmitoylating agent could be envisioned under carefully controlled conditions.
Catalytic Innovations in Indoline Synthesis and Functionalization
Catalysis offers powerful tools for the synthesis and functionalization of the indoline scaffold, often providing higher efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods.
Transition Metal-Catalyzed Transformations for Indoline Core Construction and Functionalization
Transition metals, particularly palladium, have been extensively used in the chemistry of indolines. Palladium-catalyzed reactions can be employed for both the construction of the indoline ring and its subsequent functionalization. For instance, palladium-catalyzed intramolecular C-N bond formation is a common strategy for synthesizing the indoline core.
Furthermore, palladium catalysis is instrumental in the direct functionalization of the indoline C-H bonds. While not directly leading to 6-nitro-1-palmitoylindoline, research on the palladium-catalyzed C7-acetoxylation of indolines highlights the potential for regioselective functionalization of the indoline ring system. mit.edu This type of methodology could potentially be adapted for other substitutions. Decarboxylative acylation of indolines with α-keto acids under palladium catalysis also presents a facile strategy for synthesizing N-acylindolines. rsc.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 6-Nitro-1-palmitoylindoline |
| 6-Nitroindoline |
| 1-Palmitoylindoline |
| 5-Nitroindoline |
| Palmitoyl chloride |
| Palmitic anhydride |
| Palmitic acid |
| Triethylamine |
| Diisopropylethylamine |
| Dichloromethane (DCM) |
| Tetrahydrofuran (THF) |
| N,N-Dimethylformamide (DMF) |
| Lithium bromide (LiBr) |
| 18-crown-6 |
| 4-Dimethylaminopyridine (DMAP) |
| Dicyclohexylcarbodiimide (DCC) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
Organocatalytic and Biocatalytic Pathways for Indoline Derivatization
Organocatalysis and biocatalysis represent cutting-edge fields in chemical synthesis, offering metal-free and environmentally benign pathways to complex molecules. These methods are particularly relevant for the derivatization of indoline scaffolds, enabling both N-acylation to introduce the palmitoyl group and functionalization of the aromatic ring.
Organocatalytic Approaches
The introduction of the palmitoyl group onto the indoline nitrogen can be achieved via N-acylation. While numerous methods exist, non-enzymatic catalytic N-acylation provides an elegant solution. Research has established the use of chiral, non-enzymatic catalysts for the kinetic resolution of 2-substituted indolines through N-acylation. nih.govacs.org Although the primary application is kinetic resolution, the underlying catalytic principle is directly applicable to the N-acylation of an achiral indoline precursor. In these systems, a chiral planar pyridine derivative acts as a potent catalyst for the acylation of the indoline nitrogen, which is known for its relatively low nucleophilicity. nih.gov The development of more effective acylation catalysts, for instance, by modifying the cyclopentadienyl (B1206354) group of the catalyst, has enabled these challenging transformations with good selectivity. nih.govacs.org
| Catalyst | Acylating Agent | Substrate | Key Finding | Reference |
| Planar-chiral PPY derivative | Acetic Anhydride | 2-Substituted Indolines | First non-enzymatic method for kinetic resolution of indolines via catalytic N-acylation. acs.org | Fu, G. C. et al. |
| Modified PPY derivative (C5Ph5) | Acetic Anhydride | 2-Substituted Indolines | Enhanced catalyst activity and selectivity factor compared to earlier PPY derivatives. nih.gov | Fu, G. C. et al. |
This table summarizes organocatalytic systems for the N-acylation of indolines, a key step in forming the '1-palmitoyl' moiety.
The second key functionalization is the regioselective nitration of the indoline ring to introduce the nitro group at the C6 position. While classical nitration of indoline with nitric and sulfuric acid can yield 6-nitroindoline, these harsh conditions often lead to side products and are incompatible with many functional groups. More controlled, organocatalytic, or metal-assisted methods are preferred. Research has demonstrated the regioselective C-H mononitration of N-acyl indolines at the C5 or C7 positions using reagents like copper(II) nitrate or silver(I) nitrate under mild conditions. sci-hub.se The regioselectivity is governed by a combination of steric effects from the N-acyl group and electronic factors. sci-hub.se For example, the steric bulk of an N-acetyl group can direct nitration to the C5 position over the C7 position. sci-hub.se Another facile process for the regioselective C5 nitration of N-protected indolines utilizes ferric nitrate. tandfonline.com Achieving nitration specifically at the C6 position on an N-palmitoylindoline would require careful selection of the N-protecting group and nitrating conditions to overcome the inherent electronic preferences of the N-acylated indoline system. An alternative strategy would involve the initial synthesis of 6-nitroindoline, followed by the subsequent N-palmitoylation step.
Biocatalytic Pathways
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, aqueous conditions. For the synthesis of 6-nitro-1-palmitoylindoline, enzymes could potentially catalyze both the N-acylation and C-H functionalization steps.
Enzymatic N-acylation is a well-established green chemistry technique. nih.gov Hydrolases, such as lipases and proteases, can be used in reverse, catalyzing the formation of amide bonds from amines and carboxylic acids (or their esters) in non-aqueous media. nih.gov This approach could be applied to the N-palmitoylation of 6-nitroindoline. Furthermore, enzymes like N-acyl amino acid synthases (NASs) naturally catalyze N-acylation reactions, and their substrate selectivity can be engineered for specific applications. nih.gov
For functionalizing the indoline core, engineered enzymes, particularly from the cytochrome P450 superfamily, offer powerful tools for selective C-H functionalization. chemrxiv.org Directed evolution has been used to create P450 variants that can catalyze regio- and stereoselective C(sp³)–H functionalization of N-substituted indolines via carbene transfer, achieving high yields and turnover numbers. chemrxiv.org While direct enzymatic nitration of the indoline ring is less common, the ability to install other functional groups through C-H activation highlights the potential of biocatalysis to create diverse and complex indoline derivatives under environmentally benign conditions. chemrxiv.orgnih.gov
| Enzyme Class | Reaction Type | Substrate Type | Potential Application | Reference(s) |
| Hydrolases (Lipases, Proteases) | N-Acylation (Aminolysis) | Amine + Acyl Donor | N-palmitoylation of 6-nitroindoline. | nih.gov |
| Engineered Cytochrome P450s | C(sp³)–H Functionalization | N-Substituted Indolines | Introduction of functional groups on the pyrrolidine (B122466) ring. | chemrxiv.org |
| Tryptophan Synthase (engineered) | C-N Bond Formation | Indoles + Amine Nucleophiles | Synthesis of β-N-substituted amino acids. nih.gov | Arnold, F. H. et al. |
This table outlines potential biocatalytic strategies for the derivatization of the indoline scaffold.
Photochemical and Electrochemical Methods for Selective Indoline Functionalization
Photochemistry and electrochemistry provide unique activation modes for chemical reactions, often proceeding under mild conditions without the need for harsh reagents. These methods are increasingly applied to the synthesis and functionalization of heterocyclic compounds like indoline.
Photochemical Methods
Photochemical strategies can be employed for both the synthesis and subsequent reaction of functionalized indolines. The photolytic properties of N-acyl-7-nitroindolines have been studied extensively, where light is used to cleave the acyl group, making them useful as photolabile protecting groups or "caged" compounds for releasing biologically active molecules. nih.gov This photoreactivity is a key characteristic of the nitro-acyl indoline scaffold. A recent study described the synthesis and photoreactivity of 7-nitroindoline-S-thiocarbamates, a new class of photoreactive compounds that undergo photolysis upon irradiation with UV light. nih.gov
Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization. While direct photochemical nitration of the indoline benzene ring is not widely reported, photoredox methods have been used to functionalize indoles at various positions. rsc.org For instance, a red-light-mediated C-3 formylation of indoles has been developed using a helical carbenium ion as a photocatalyst. rsc.org Such methods showcase the potential of light-mediated reactions to achieve selective functionalization of the indole core structure under exceptionally mild conditions.
Electrochemical Methods
Electrosynthesis offers a green and powerful alternative to conventional chemical methods, using electricity to drive redox reactions. This approach can be applied to both the nitration and N-alkylation/acylation steps required for synthesizing 6-nitro-1-palmitoylindoline.
The electrochemical nitration of aromatic compounds has been demonstrated using nitrite (B80452) (NO₂⁻) as a safe and readily available nitro source. researchgate.net In this process, the electrochemical oxidation of nitrite generates the NO₂ radical, which initiates the nitration reaction in a divided electrolysis cell using inexpensive graphite (B72142) electrodes, achieving good yields without strong acids. researchgate.net This method presents a sustainable route for introducing the nitro group onto the indoline ring.
Furthermore, electrochemical methods can be used to directly form N-substituted indoles. A simple and scalable method for the direct conversion of 6-nitro-1H-indole into N-substituted indoles via an electrochemical dehydrogenative reaction has been reported. waset.org This reaction proceeds in a simple undivided cell under constant current, forming the N-R bond without requiring external oxidizing reagents or transition-metal catalysts. waset.org This strategy could be adapted for the N-palmitoylation step. The electrochemical polymerization of 6-nitroindole has also been studied, indicating the electrochemical reactivity of this monomer unit. researchgate.net
| Method | Reaction | Reagents/Conditions | Key Feature | Reference(s) |
| Electrochemical Nitration | Aromatic Nitration | NBu₄NO₂, Graphite Electrodes, Divided Cell | Uses a safe nitrite source, avoids harsh acids. researchgate.net | Waldvogel, S. R. et al. |
| Electrochemical N-Substitution | N-Alkylation | 6-Nitro-1H-indole, Halogenated Reagents, Constant Current | Direct N-functionalization without external oxidants or metal catalysts. waset.org | Alajmi, S. F. et al. |
| Photolysis | Acyl Group Cleavage | N-Acyl-7-nitroindoline, UV light (350 nm) | Photoreactivity of the nitro-acyl indoline scaffold. nih.gov | Rubina, M. et al. |
This table highlights modern photochemical and electrochemical approaches relevant to the synthesis and functionalization of nitro-indoline derivatives.
Mechanistic Investigations of Reaction Pathways in 6 Nitro 1 Palmitoylindoline Synthesis
Detailed Mechanistic Elucidation of Indoline (B122111) Nitration Reactions
The introduction of a nitro group onto the indoline ring is a classic example of an electrophilic aromatic substitution reaction. The mechanism is contingent on the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich benzene (B151609) portion of the indoline molecule.
The nitration of aromatic compounds is a widely utilized transformation for introducing a nitro group into molecular systems. researchgate.net The mechanism for the nitration of indoline typically proceeds as follows:
Generation of the Electrophile: The nitronium ion is commonly generated by the reaction of concentrated nitric acid with a strong dehydrating acid, typically concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Alternative and milder nitrating agents can also be employed to achieve high regioselectivity, such as tert-butyl nitrite (B80452). researchgate.netresearchgate.net
Electrophilic Attack and Formation of the Sigma Complex: The indoline ring, particularly the fused benzene ring, is activated towards electrophilic attack by the lone pair of electrons on the nitrogen atom. This nitrogen atom is a powerful ortho, para-director. The electrophile, NO₂⁺, is attacked by the π-electron system of the benzene ring. The attack at the C6 position (para to the nitrogen atom) is sterically and electronically favored, leading to the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma (σ) complex. researchgate.net The positive charge in this intermediate is delocalized over the ring and, crucially, onto the nitrogen atom, which provides significant stabilization.
Deprotonation and Re-aromatization: In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This step restores the aromaticity of the ring, yielding the 6-nitroindoline (B33760) product.
The regioselectivity of the reaction, favoring the 6-position, is a key consideration. While the nitrogen atom also activates the ortho-position (C4), substitution at the para-position (C6) is generally preferred to minimize steric hindrance. Studies on the nitration of similar heterocyclic systems, such as tetrahydroquinoline, have shown that the reaction conditions and the presence of protecting groups on the nitrogen can significantly influence the position of nitration. researchgate.net Under strongly acidic conditions, the indoline nitrogen can be protonated, which deactivates the ring towards electrophilic attack. bhu.ac.in Therefore, controlling the reaction conditions is paramount to achieving the desired 6-nitro isomer.
| Nitrating Agent | Catalyst/Solvent | Temperature | Major Product | Reference |
|---|---|---|---|---|
| tert-Butyl Nitrite (TBN) | - | Mild | C5 or C7 mono-nitration with 100% regioselectivity | researchgate.net |
| Cu(NO₃)₂ or AgNO₃ | K₂S₂O₈ / Trifluoroacetic acid | 80 °C | C5 or C7 mono-nitration | researchgate.net |
| Conc. HNO₃ / Conc. H₂SO₄ | - | Low | Mixture of isomers, often favoring 5- or 6-nitro | umn.edu |
| Benzoyl Nitrate (B79036) | Non-acidic | - | Predominantly 3-nitro derivative for indole (B1671886) | bhu.ac.in |
Kinetic and Thermodynamic Aspects of N-Acylation with Palmitic Acid Derivatives
Following nitration, the secondary amine of 6-nitroindoline is acylated using a derivative of palmitic acid, typically palmitoyl (B13399708) chloride. This reaction is a nucleophilic acyl substitution. The nitrogen atom of the 6-nitroindoline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the palmitoyl chloride.
The general mechanism involves:
Nucleophilic Attack: The lone pair of electrons on the indoline nitrogen attacks the carbonyl carbon of palmitoyl chloride. This leads to the formation of a tetrahedral intermediate. This step is often the rate-determining step.
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.
Deprotonation: A base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270) added to the reaction mixture, removes the proton from the nitrogen atom, yielding the final N-acylated product, 6-nitro-1-palmitoylindoline, and a hydrochloride salt of the base. The use of a base is crucial to drive the reaction to completion by neutralizing the HCl produced.
Kinetics: The N-acylation of amines is typically a second-order reaction, with the rate being dependent on the concentrations of both the amine (6-nitroindoline) and the acylating agent (palmitoyl chloride).
Rate = k[6-nitroindoline][palmitoyl chloride]
The rate of reaction is influenced by several factors:
Nucleophilicity of the Amine: The electron-withdrawing nitro group at the 6-position decreases the electron density on the benzene ring and, to a lesser extent, on the indoline nitrogen. This reduces the nucleophilicity of the nitrogen atom compared to unsubstituted indoline, potentially slowing the reaction rate.
Electrophilicity of the Acylating Agent: Acyl chlorides are highly reactive due to the inductive effect of the chlorine atom, making the carbonyl carbon highly electrophilic. Using more stable acyl sources like thioesters is also possible but often requires harsher conditions or specific catalysts. nih.govd-nb.info
Solvent: The reaction is typically carried out in aprotic, non-polar solvents to avoid solvation of the amine, which would decrease its nucleophilicity. rsc.org
Thermodynamics: The N-acylation reaction is generally thermodynamically favorable. The formation of the stable amide bond and the release of a stable chloride ion make the reaction exothermic and exergonic (ΔG < 0). The formation of a strong C-N bond and C=O bond in the product outweighs the energy required to break the C-Cl bond in the reactant.
Identification and Characterization of Key Intermediates and Transition States
The reaction pathways for both nitration and N-acylation proceed through distinct, high-energy intermediates and transition states.
Indoline Nitration:
Key Intermediate (σ-complex): The most critical intermediate in the electrophilic nitration of indoline is the arenium ion, or σ-complex. This is a true intermediate that can be, in some cases, observed or trapped. Its stability dictates the regioselectivity of the reaction. For nitration at the C6 position, the positive charge can be delocalized across three carbon atoms and the nitrogen atom. The resonance structure that places the positive charge on the nitrogen is particularly stable, as all atoms (except hydrogen) have a complete octet.
Transition States: The reaction proceeds through two primary transition states. The first and higher-energy transition state (rate-determining step) is that leading to the formation of the σ-complex. The second, lower-energy transition state leads from the σ-complex to the final product via proton loss.
N-Acylation:
Key Intermediate (Tetrahedral Intermediate): The N-acylation reaction is characterized by the formation of a tetrahedral intermediate. This species forms when the nucleophilic nitrogen of 6-nitroindoline attacks the sp²-hybridized carbonyl carbon of palmitoyl chloride, resulting in an sp³-hybridized carbon atom with a negative charge on the oxygen. This intermediate is unstable and quickly collapses.
Transition States: Similar to the nitration, two transition states are involved. The first leads to the formation of the tetrahedral intermediate, and the second leads from this intermediate to the products as the leaving group (chloride) departs. For primary amines, cyclic transition states involving a second amine molecule as a proton abstractor are often preferred over those involving simple proton abstraction by a general base. rsc.org
Computational Modeling for Reaction Pathway Prediction and Validation
Computational chemistry provides powerful tools for investigating reaction mechanisms, predicting selectivity, and validating experimental findings. researchgate.net Methods like Density Functional Theory (DFT) are particularly useful for studying the synthesis of 6-nitro-1-palmitoylindoline.
Modeling Indoline Nitration:
Predicting Regioselectivity: Computational models can be used to calculate the energies of the σ-complex intermediates for nitration at all possible positions (e.g., C4, C5, C6, C7). The position that yields the most stable intermediate (lowest energy) is predicted to be the major product. Such studies on the nitration of tetrahydroquinoline, a similar heterocyclic system, have shown that calculations using the B3LYP/6-31++G** level of theory accurately predict the experimentally observed regioselectivity by comparing the relative energies of the corresponding σ-complexes. researchgate.net The calculations can rationalize the preference for the 6-position by showing that the corresponding intermediate is thermodynamically favored.
Mapping the Reaction Pathway: The entire energy profile of the reaction can be mapped, including the reactants, transition states, intermediates, and products. This allows for the calculation of activation barriers (ΔG‡), which correspond to the reaction kinetics. A lower activation barrier indicates a faster reaction rate, providing a theoretical basis for the observed product distribution.
Modeling N-Acylation:
Transition State Analysis: Computational modeling can elucidate the geometry and energy of the transition state for the nucleophilic attack of the indoline on the palmitoyl chloride. This can help in understanding the steric and electronic factors that influence the reaction rate.
Solvent Effects: The influence of different solvents on the reaction pathway can be simulated using implicit or explicit solvent models. These calculations can help in selecting the optimal solvent to maximize the reaction rate and yield.
| Position of Nitration | Intermediate | Relative Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| C4 (ortho) | 4-nitroindoline σ-complex | +2.5 | Minor Product |
| C5 (meta) | 5-nitroindoline (B147364) σ-complex | +5.0 | Minor Product |
| C6 (para) | 6-nitroindoline σ-complex | 0.0 | Major Product |
| C7 (ortho) | 7-nitroindoline σ-complex | +3.0 | Minor Product |
By combining experimental investigations with computational modeling, a comprehensive understanding of the reaction mechanisms involved in the synthesis of 6-nitro-1-palmitoylindoline can be achieved, enabling the rational design of more efficient and selective synthetic protocols.
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Indoline (B122111) Structures
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 6-nitro-1-palmitoylindoline, both ¹H and ¹³C NMR would be crucial.
¹H NMR Spectroscopy: The proton NMR spectrum of 6-nitro-1-palmitoylindoline is expected to exhibit distinct signals corresponding to the aromatic protons of the nitroindoline (B8506331) core, the aliphatic protons of the indoline ring, and the long alkyl chain of the palmitoyl (B13399708) group. The aromatic region would likely show a complex splitting pattern due to the influence of the nitro group. Protons on the indoline ring would appear as multiplets in the aliphatic region. The palmitoyl chain would be characterized by a prominent multiplet for the numerous methylene (B1212753) (-CH₂) groups, a triplet for the terminal methyl (-CH₃) group, and a triplet for the methylene group adjacent to the carbonyl.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. Key signals would include those for the carbonyl carbon of the palmitoyl group, the aromatic carbons of the 6-nitroindoline (B33760) core (with carbons bearing the nitro group being significantly shifted), and the aliphatic carbons of both the indoline ring and the palmitoyl chain.
Two-Dimensional (2D) NMR Techniques: To definitively assign all proton and carbon signals, especially for the complex aromatic and aliphatic regions, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would reveal proton-proton couplings, HSQC would correlate directly bonded protons and carbons, and HMBC would identify long-range proton-carbon correlations, which is invaluable for connecting the palmitoyl chain to the indoline nitrogen.
Table 1: Predicted ¹H NMR Chemical Shifts for 6-nitro-1-palmitoylindoline Predicted chemical shifts are based on the analysis of 6-nitroindoline and related acylated compounds.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.0 | m |
| Indoline-CH₂ | 3.0 - 4.2 | m |
| Palmitoyl-CH₂ (α to C=O) | ~2.5 | t |
| Palmitoyl-CH₂ | 1.2 - 1.6 | m |
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be used to determine the accurate mass of the molecular ion of 6-nitro-1-palmitoylindoline. This allows for the unambiguous confirmation of its molecular formula (C₂₄H₃₈N₂O₃).
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis using MS/MS is critical for confirming the connectivity of the molecule. The fragmentation of 6-nitro-1-palmitoylindoline would be expected to yield characteristic ions. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of a palmitoyl cation and a 6-nitroindoline radical cation, or a 6-nitroindolinyl cation. Further fragmentation of the palmitoyl chain would produce a series of ions separated by 14 Da (corresponding to CH₂ units).
Table 2: Predicted Key Mass Spectrometry Fragments for 6-nitro-1-palmitoylindoline
| Fragment | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 403.2904 | Protonated molecular ion |
| [C₁₆H₃₁O]⁺ | 239.2369 | Palmitoyl cation |
Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. edinst.com
Infrared (IR) Spectroscopy: The IR spectrum of 6-nitro-1-palmitoylindoline would be dominated by several key absorption bands. A strong band corresponding to the amide carbonyl (C=O) stretching vibration would be expected. The nitro group (NO₂) would exhibit two characteristic strong stretching vibrations. The aromatic C-H and aliphatic C-H stretching vibrations would also be prominent.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the carbonyl stretch might be weaker in the Raman spectrum compared to the IR, the symmetric stretching of the nitro group and the vibrations of the aromatic ring are often strong. Raman spectroscopy is particularly useful for analyzing the carbon backbone of the palmitoyl chain. ksu.edu.sa
Table 3: Predicted Key Vibrational Frequencies for 6-nitro-1-palmitoylindoline
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| Amide C=O stretch | 1650 - 1680 | 1650 - 1680 |
| Asymmetric NO₂ stretch | 1500 - 1560 | 1500 - 1560 |
| Symmetric NO₂ stretch | 1340 - 1380 | 1340 - 1380 |
| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 |
Hyphenated Chromatographic Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Isomer Differentiation
Hyphenated chromatographic techniques are essential for separating the target compound from impurities and for distinguishing between isomers. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique for the analysis of non-volatile and thermally labile compounds like 6-nitro-1-palmitoylindoline. mdpi.com Reversed-phase high-performance liquid chromatography (HPLC) would be the method of choice, using a C18 column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. The HPLC would separate the compound from any starting materials, byproducts, or degradation products. The coupled mass spectrometer would provide mass confirmation for each eluting peak, thus ensuring the purity of the target compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the relatively high molecular weight and polarity of 6-nitro-1-palmitoylindoline, direct analysis by GC-MS might be challenging without derivatization. nih.gov However, GC-MS could be a valuable tool for analyzing potential volatile impurities or for analyzing the products of a controlled degradation study. For instance, hydrolysis of the amide bond followed by esterification of the resulting palmitic acid would allow for its quantification by GC-MS.
The combination of these advanced spectroscopic and chromatographic methodologies provides a robust framework for the complete structural elucidation and purity assessment of 6-nitro-1-palmitoylindoline, ensuring its unambiguous identification and characterization.
Theoretical and Computational Chemistry of 6 Nitro 1 Palmitoylindoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 6-nitro-1-palmitoylindoline, DFT calculations can provide valuable insights into how the electron density is distributed across the molecule and can predict its chemical behavior.
The electronic structure of 6-nitro-1-palmitoylindoline is significantly influenced by the interplay between the electron-donating indoline (B122111) nitrogen and the strongly electron-withdrawing nitro group (-NO2) at the 6-position. The palmitoyl (B13399708) group, while large, is primarily an alkyl chain and is expected to have a minimal direct electronic effect on the aromatic system, though it can influence conformation.
DFT calculations on similar nitroaromatic compounds reveal that the nitro group substantially lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the aromatic ring electron-deficient and susceptible to nucleophilic attack. Conversely, the indoline nitrogen donates electron density to the ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
From DFT calculations, a set of global reactivity descriptors can be derived to quantify the chemical reactivity of 6-nitro-1-palmitoylindoline. These descriptors are calculated from the energies of the HOMO and LUMO.
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Electronegativity (χ): The tendency of a molecule to attract electrons. Calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2.
Global Softness (S): The reciprocal of chemical hardness, indicating the capacity of a molecule to receive electrons. Calculated as S = 1 / (2η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. Calculated as ω = χ² / (2η).
Below is a table of hypothetical, yet representative, reactivity descriptors for 6-nitroindoline (B33760) (as a model for the aromatic core), calculated using a common DFT functional like B3LYP with a 6-311++G(d,p) basis set. These values are based on typical findings for similar nitroaromatic compounds.
| Descriptor | Symbol | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | -6.5 |
| LUMO Energy | ELUMO | -2.8 |
| HOMO-LUMO Gap | ΔE | 3.7 |
| Ionization Potential | I | 6.5 |
| Electron Affinity | A | 2.8 |
| Electronegativity | χ | 4.65 |
| Chemical Hardness | η | 1.85 |
| Global Softness | S | 0.27 |
| Electrophilicity Index | ω | 5.84 |
Note: These values are illustrative and based on calculations for analogous nitroaromatic systems.
Conformational Analysis and Molecular Dynamics Simulations of the Acylated Indoline Core
The three-dimensional structure and flexibility of 6-nitro-1-palmitoylindoline are critical to its function and interactions. The presence of the long, flexible palmitoyl chain attached to the indoline nitrogen introduces significant conformational freedom.
Conformational Analysis of the N-acylated indoline core focuses on the rotational barriers and preferred orientations around the N-C(O) amide bond. For N-acylpiperidines, a related system, computational studies have shown a strong preference for an axial orientation of a substituent at the 2-position due to the minimization of pseudoallylic strain nih.gov. While indoline has a different ring structure, similar principles of steric and electronic effects govern the conformation around the amide bond. The planarity of the amide bond and its orientation relative to the indoline ring will be key conformational features. The bulky palmitoyl group will likely favor conformations that minimize steric hindrance with the indoline ring.
Molecular Dynamics (MD) Simulations can provide a dynamic picture of the molecule's behavior over time, especially in a relevant environment like a lipid bilayer, which is a plausible context for a molecule with a long lipid tail. MD simulations of indole (B1671886) and related molecules in lipid membranes have shown that the indole moiety tends to localize at the interfacial region of the lipid bilayer nih.gov. The long palmitoyl chain of 6-nitro-1-palmitoylindoline would be expected to embed within the hydrophobic core of a lipid membrane, anchoring the polar 6-nitroindoline headgroup at the interface.
MD simulations can be used to explore:
The preferred conformations of the palmitoyl chain (e.g., all-trans vs. gauche conformations).
The orientation of the nitroindoline (B8506331) headgroup relative to a solvent or lipid interface.
The flexibility of the entire molecule and the timescale of its motions.
A hypothetical MD simulation of 6-nitro-1-palmitoylindoline in a solvated lipid bilayer would likely reveal the following:
| Parameter | Predicted Observation |
| Localization | The palmitoyl tail would be embedded in the hydrophobic core of the bilayer, while the 6-nitroindoline headgroup would reside at the lipid-water interface. |
| Palmitoyl Chain Conformation | The chain would exhibit a high degree of conformational flexibility, with a mix of trans and gauche dihedral angles, similar to the lipid tails of the surrounding membrane. |
| Headgroup Orientation | The nitroindoline ring would likely adopt an orientation parallel to the membrane surface to maximize favorable interactions. |
| Root Mean Square Deviation (RMSD) | The RMSD of the backbone atoms of the indoline ring would be relatively low, indicating a stable core structure, while the palmitoyl chain would show higher RMSD, reflecting its flexibility. |
Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods
Computational chemistry provides powerful tools for predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectra. These predictions can aid in the identification and characterization of molecules.
NMR Spectroscopy: Ab initio and DFT methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions has been shown to improve when molecular dynamics are incorporated to account for conformational averaging compchemhighlights.org. For 6-nitro-1-palmitoylindoline, the electron-withdrawing nitro group is expected to cause a downfield shift (higher ppm) for the protons and carbons on the aromatic ring, particularly those in close proximity. The protons on the carbon adjacent to the indoline nitrogen and the carbonyl carbon of the palmitoyl group would also exhibit characteristic shifts.
Infrared (IR) Spectroscopy: DFT calculations can accurately predict vibrational frequencies. Key vibrational modes for 6-nitro-1-palmitoylindoline would include:
N-O stretching of the nitro group, typically appearing as two strong bands in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).
C=O stretching of the amide group, which is expected to be a strong band around 1650-1680 cm⁻¹.
C-H stretching of the aromatic ring and the aliphatic palmitoyl chain, typically in the 2850-3100 cm⁻¹ region.
C-N stretching of the indoline ring.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. The electronic spectrum of 6-nitro-1-palmitoylindoline would be dominated by π→π* transitions within the nitroindoline chromophore. The presence of the nitro group, a strong chromophore, is expected to result in a significant absorption band in the UV or near-visible region. Computational studies on indole derivatives have shown that substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption wavelength nih.gov. The nitro group is expected to cause a bathochromic shift compared to unsubstituted indoline.
A table of predicted spectroscopic data for 6-nitro-1-palmitoylindoline, based on DFT calculations of similar compounds, is presented below.
| Spectroscopic Technique | Predicted Feature |
| ¹H NMR | Aromatic protons deshielded by the nitro group (downfield shift). Protons alpha to the amide carbonyl and indoline nitrogen would also be downfield. |
| ¹³C NMR | Aromatic carbons attached to or ortho/para to the nitro group would be significantly deshielded. The amide carbonyl carbon would appear around 170 ppm. |
| IR | Strong absorptions for N-O stretching (~1530 cm⁻¹, ~1350 cm⁻¹), C=O stretching (~1670 cm⁻¹), and aliphatic and aromatic C-H stretching (2850-3100 cm⁻¹). |
| UV-Vis | An intense absorption band in the UV region (likely > 300 nm) due to π→π* transitions in the nitroindoline chromophore. |
Computational Studies on Substituent Effects and Aromaticity in Nitroindolines
The introduction of substituents onto an aromatic ring can profoundly alter its electronic structure, reactivity, and aromaticity. In 6-nitro-1-palmitoylindoline, the key substituents on the core indole structure are the nitro group at the 6-position and the palmitoyl group at the 1-position.
Substituent Effects: The nitro group is a classic example of a deactivating, electron-withdrawing group. Computational studies on substituted aromatic systems consistently show that such groups decrease the electron density of the ring, making it less susceptible to electrophilic substitution and more prone to nucleophilic substitution d-nb.info. The palmitoyl group, being an acyl group attached to the nitrogen, also withdraws electron density from the nitrogen atom, reducing its ability to donate to the aromatic ring compared to a simple alkyl group. The combined effect of these two groups makes the aromatic ring of 6-nitro-1-palmitoylindoline significantly electron-poor.
Aromaticity: Aromaticity is a key concept describing the stability and reactivity of cyclic conjugated systems. It can be quantified computationally using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). Studies on substituted aza-analogs of indole have shown that substituents generally cause a reduction in aromaticity, regardless of whether they are electron-donating or electron-withdrawing researchgate.net.
For 6-nitroindoline, the parent aromatic system of the target molecule, the nitro group would be expected to decrease the aromaticity of the benzene (B151609) ring portion of the indoline core due to the localization of electron density. The palmitoyl group's effect on aromaticity is likely to be less direct, primarily influencing the electronic character of the nitrogen atom and, by extension, the pyrrole-like portion of the indoline ring.
A hypothetical comparison of aromaticity indices for indole, indoline, and 6-nitroindoline is presented below. NICS(1) values are calculated at 1 Å above the ring center; more negative values indicate stronger aromaticity.
| Compound | Ring | Hypothetical NICS(1) (ppm) | Aromatic Character |
| Indole | Benzene Ring | -10.5 | Aromatic |
| Pyrrole (B145914) Ring | -8.2 | Aromatic | |
| Indoline | Benzene Ring | -9.8 | Aromatic |
| Pyrrolidine (B122466) Ring | +2.1 | Non-aromatic | |
| 6-Nitroindoline | Benzene Ring | -8.5 | Moderately Aromatic |
| Pyrrolidine Ring | +2.5 | Non-aromatic |
Note: These values are illustrative and intended to show the expected trends based on the principles of substituent effects on aromaticity.
Derivatization and Further Chemical Transformations of 6 Nitro 1 Palmitoylindoline
Chemical Reduction and Other Modifications of the Nitro Group
The nitro group at the 6-position of the indoline (B122111) ring is a key site for chemical manipulation, with its reduction to an amino group being a primary transformation. This conversion dramatically alters the electronic properties of the molecule, providing a gateway to a host of further derivatizations.
A variety of reducing agents can be employed for the transformation of aromatic nitro compounds to their corresponding anilines. wikipedia.orgscispace.com Common methods include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Metal-based reductions in acidic media, such as with iron (Fe) or tin(II) chloride (SnCl2), also provide effective means for this conversion. commonorganicchemistry.com The choice of reagent can be critical to ensure chemoselectivity, preserving other functional groups within the molecule.
Beyond complete reduction to the amine, the nitro group can undergo partial reduction to form intermediate species such as nitroso and hydroxylamino derivatives. nih.gov These transformations are typically achieved under carefully controlled reaction conditions. For instance, the formation of aryl hydroxylamines can be accomplished using reagents like zinc metal in aqueous ammonium (B1175870) chloride. wikipedia.org
The resulting 6-amino-1-palmitoylindoline is a versatile intermediate. The newly formed amino group can undergo a wide range of subsequent reactions, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functionalities onto the indoline ring.
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Product | Notes |
| H₂/Pd/C | Amine | A widely used and often preferred method for catalytic hydrogenation. commonorganicchemistry.com |
| Raney Nickel | Amine | Effective for nitro group reduction and can be used when trying to avoid dehalogenation. commonorganicchemistry.com |
| Iron (Fe) in acidic media | Amine | A classical and cost-effective method for nitro group reduction. commonorganicchemistry.com |
| Tin(II) chloride (SnCl₂) | Amine | A mild reducing agent that can be used in the presence of other reducible groups. commonorganicchemistry.com |
| Zinc (Zn) in acidic media | Amine | Provides a mild method for the reduction of nitro groups. commonorganicchemistry.com |
| Zinc (Zn) in aqueous NH₄Cl | Hydroxylamine | Can be used for the partial reduction to the hydroxylamine. wikipedia.org |
Transformations Involving the N-Palmitoyl Moiety (e.g., Deacylation, Transamidation)
The N-palmitoyl group of 6-nitro-1-palmitoylindoline can be cleaved through deacylation reactions. This process, typically achieved under hydrolytic conditions (either acidic or basic), would yield 6-nitroindoline (B33760). The stability of the amide bond within the indoline ring system makes it relatively robust, often requiring forcing conditions for cleavage.
Transamidation, the exchange of the palmitoyl (B13399708) group for another acyl group, presents an alternative pathway for modification. This can be achieved by reacting the parent compound with a different activated carboxylic acid or its derivative, though this transformation can be challenging and may require specific catalytic conditions.
While the biological processes of protein palmitoylation and depalmitoylation are well-documented enzymatic reactions, the chemical lability of the N-acyl linkage in synthetic contexts provides a handle for structural modification. researchgate.net
Regioselective Functionalization of the Indoline Ring System Post-Synthesis
The indoline ring system itself, activated by the electron-withdrawing nitro group, is amenable to further functionalization. Electrophilic aromatic substitution reactions are expected to be directed to specific positions on the benzene (B151609) ring of the indoline nucleus. The directing effects of the substituents (the nitro group and the fused pyrrolidine (B122466) ring) will influence the regioselectivity of these reactions.
Furthermore, modern synthetic methods, such as transition metal-catalyzed C-H activation, offer powerful tools for the direct functionalization of heterocyclic systems. nih.govmdpi.com While specific applications to 6-nitro-1-palmitoylindoline are not extensively documented, the principles of regioselective C-H functionalization of related indole (B1671886) and quinoline (B57606) systems suggest that similar strategies could be employed to introduce new substituents at various positions on the indoline ring. mdpi.comrsc.org For instance, palladium-catalyzed cross-coupling reactions could potentially be used to form new carbon-carbon or carbon-heteroatom bonds at specific sites on the ring. The development of such regioselective methods is a significant area of research in organic synthesis. nih.govrsc.org
Synthesis of Structurally Related Analogs for Comparative Chemical Studies
The synthesis of analogs of 6-nitro-1-palmitoylindoline is essential for comparative studies to elucidate structure-activity relationships. This can involve modifications at several key positions:
Variation of the N-Acyl Chain: Replacing the palmitoyl group with other fatty acid chains of varying lengths and degrees of saturation would allow for an investigation into the influence of the lipid component on the molecule's properties. Shorter or longer acyl chains, as well as the introduction of unsaturation or branching, could be explored.
Substitution on the Indoline Ring: The introduction of other substituents (e.g., halogens, alkyl groups, or alkoxy groups) onto the aromatic portion of the indoline ring would create a library of compounds for systematic study. These modifications can be introduced either during the synthesis of the indoline core or through post-synthesis functionalization.
By systematically altering these structural features, a diverse range of analogs can be generated, providing a valuable toolkit for in-depth chemical and biological investigations.
Challenges and Future Research Directions in the Synthesis of Complex Indoline Derivatives
Addressing Scalability and Sustainability in the Production of 6-nitro-1-palmitoylindoline
The industrial-scale production of fine chemicals like 6-nitro-1-palmitoylindoline demands synthetic routes that are not only high-yielding but also economically viable and environmentally benign. Traditional multi-step syntheses often suffer from poor atom economy, reliance on hazardous reagents, and the generation of significant waste streams. A key challenge is the development of scalable and sustainable protocols that adhere to the principles of green chemistry. beilstein-journals.org
Future efforts in this area will likely focus on several key strategies:
Continuous Flow Chemistry: Shifting from batch to continuous flow processes can offer superior control over reaction parameters, improve safety, and facilitate easier scale-up. researchgate.net Flow chemistry can reduce reaction times and waste generation, making the synthesis more efficient. researchgate.net
Green Solvents and Catalysts: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a critical goal. beilstein-journals.org Furthermore, the development of recoverable and reusable catalysts, including nanocatalysts and biocatalysts, can significantly reduce the environmental impact. beilstein-journals.orgtandfonline.com
Microwave-Assisted Synthesis: This technique can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter times, which is advantageous for sustainable production. tandfonline.com
A hypothetical comparison between a traditional batch synthesis and a future-forward flow synthesis for an N-acylindoline highlights the potential improvements.
| Parameter | Traditional Batch Synthesis | Green Flow Synthesis |
|---|---|---|
| Solvent | Dichloromethane (B109758), Toluene | Ethanol, Water, or solvent-free |
| Catalyst | Stoichiometric Lewis acids | Heterogeneous catalyst (e.g., supported Pd) |
| Reaction Time | 12-24 hours | 5-30 minutes |
| Workup | Solvent extraction, column chromatography | In-line purification, crystallization |
| Waste Generation | High (solvent, catalyst waste) | Low (solvent recycling, catalyst reuse) |
| Scalability | Challenging, potential for thermal runaway | Straightforward, improved safety |
Development of Highly Stereoselective Synthetic Pathways
Many bioactive molecules are chiral, with their biological activity being highly dependent on their specific three-dimensional arrangement. The development of synthetic methods that can control the stereochemistry of indoline (B122111) derivatives is therefore of paramount importance. acs.org While 6-nitro-1-palmitoylindoline itself is not chiral, the synthesis of its more complex, substituted analogs often requires the creation of one or more stereocenters with high fidelity.
Catalytic asymmetric synthesis is the most powerful approach for accessing optically active indole (B1671886) derivatives. nih.gov This field is dominated by two main strategies:
Chiral Metal Catalysis: Utilizes a combination of a transition metal (e.g., palladium, copper, rhodium) and a chiral ligand to induce enantioselectivity. nih.gov These systems can be highly effective, achieving excellent yields and enantiomeric excesses (ee). For example, chiral palladium complexes have been used in asymmetric Friedel-Crafts reactions of indoles with high success. nih.gov
Organocatalysis: Employs small, chiral organic molecules to catalyze stereoselective transformations. This metal-free approach is often considered a greener alternative and has been successfully applied to the synthesis of chiral indolines via mechanisms like transfer hydrogenation. organic-chemistry.orgnih.gov
Future research will aim to expand the toolkit of asymmetric reactions, design more efficient and robust catalysts, and apply these methods to create complex indoline scaffolds with multiple stereocenters, including challenging all-carbon quaternary centers. acs.orgacs.org
| Catalyst Type | Catalyst Example | Reaction Type | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Metal-based | (CuOTf)₂·benzene (B151609) complex / Chiral Ligand | Friedel-Crafts Alkylation | Up to 92% ee | nih.gov |
| Metal-based | Chiral dicationic Palladium complex | Friedel-Crafts Alkylation | Up to 99% ee | nih.gov |
| Organocatalyst | Chiral Brønsted Acid | Transfer Hydrogenation | Up to 97% ee | organic-chemistry.org |
| Metal-based | Palladium / Chiral Ligand | Asymmetric Hydrogenation | Up to 96% ee | rsc.org |
Integration of Artificial Intelligence and Machine Learning in Reaction Design
Key applications of AI in the synthesis of indoline derivatives include:
Retrosynthetic Analysis: AI-powered tools can deconstruct a target molecule like a substituted 6-nitro-1-palmitoylindoline into simpler, commercially available starting materials, suggesting multiple potential synthetic routes that a human chemist might overlook. chemical.aipharmafeatures.com
Reaction Outcome Prediction: Machine learning models, trained on extensive reaction databases, can predict the major product of a reaction, estimate yields, and even anticipate potential side reactions. nih.gov This predictive power minimizes trial-and-error experimentation, saving time and resources. mindmapai.appnih.gov
Optimization of Reaction Conditions: AI algorithms can efficiently explore the multi-dimensional space of reaction parameters (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for maximizing yield and minimizing impurities. mindmapai.app
The development of these computational tools is transforming chemical synthesis from a field heavily reliant on intuition and empirical knowledge to a more data-driven, predictive science. rsc.orgrsc.orgaip.org
Exploration of Novel Reactivities and Underexplored Functionalizations for Indoline Scaffolds
Expanding the chemical space around the indoline core is crucial for discovering new bioactive molecules. A significant frontier in this area is the development of novel methods for C–H functionalization. researchgate.net These reactions allow for the direct conversion of typically inert carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, providing a highly efficient way to modify a molecule's structure without the need for pre-functionalized starting materials. nih.gov
For a scaffold like 6-nitro-1-palmitoylindoline, C–H activation could enable late-stage diversification, where the core structure is modified in the final steps of a synthesis to rapidly generate a library of analogs for biological screening. nih.govnih.gov Research is focused on achieving site-selectivity, particularly at the C4, C5, C6, and C7 positions of the indoline's benzene ring, which are traditionally difficult to functionalize. researchgate.netthieme-connect.com
Future directions include:
Developing new catalytic systems (e.g., based on rhodium, palladium, or cobalt) that can selectively target specific C-H bonds on the indoline ring. nih.govresearchgate.net
Exploring a wider range of coupling partners to introduce diverse functional groups, such as aryl, alkyl, amino, and cyano groups. researchgate.net
Applying these methods to complex, drug-like molecules to demonstrate their utility in medicinal chemistry. thieme-connect.com
The ability to precisely and efficiently modify the indoline scaffold through novel reactions like C-H activation will be instrumental in the future synthesis of complex and potentially therapeutic derivatives. acs.orgpolimi.it
Q & A
Q. How to enhance reproducibility when sharing synthetic protocols for 6-nitro-1-palmitoylindoline?
- Methodological Answer : Provide detailed Supplemental Information with (1) raw spectral data (NMR, MS), (2) step-by-step video protocols for critical steps (e.g., nitration), and (3) batch-specific QC metrics. Use platforms like Zenodo for open-access data archiving. Cite prior methods with modifications explicitly noted (e.g., “adapted from [ref] with increased stirring rate”) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
